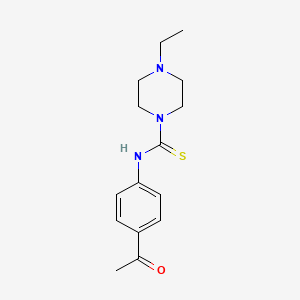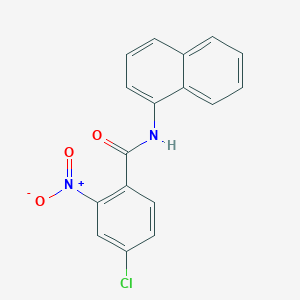
2-(4-ethoxyphenyl)-5,6-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-5,6-dimethylisoindoline, also known as ethylphenidate, is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained attention among researchers due to its potential therapeutic applications and its ability to produce effects similar to those of methylphenidate.
Mechanism of Action
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which enhances their effects on the postsynaptic neuron. The exact mechanism of action of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete is not fully understood, but it is believed to involve the inhibition of the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete are similar to those of m2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and motivation. Ethylphenidate also increases heart rate, blood pressure, and body temperature, which are common physiological effects of stimulant drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete in lab experiments is that it is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete. One area of interest is its potential use as a cognitive enhancer and a performance-enhancing drug. Another area of interest is its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete and its effects on the brain and body.
Synthesis Methods
The synthesis of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete involves the reaction between 4-ethoxyphenylacetone and methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
Ethylphenidate has been studied for its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and mood regulation. Ethylphenidate has also been studied for its potential use as a cognitive enhancer and a performance-enhancing drug.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-20-18-7-5-17(6-8-18)19-11-15-9-13(2)14(3)10-16(15)12-19/h5-10H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCCWILGOKUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)

![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)


![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)


![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
